Home > Products > Screening Compounds P109511 > Panobinostat lactate
Panobinostat lactate - 960055-56-5

Panobinostat lactate

Catalog Number: EVT-278756
CAS Number: 960055-56-5
Molecular Formula: C24H29N3O5
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Panobinostat lactate is a lactate salt having panobinostat(1+) as the counterion. A histone deacetylase inhibitor used in combination with bortezomib and dexamethasone for the treatment of multiple myeloma. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, an antineoplastic agent and an angiogenesis modulating agent. It is a lactate salt and an organoammonium salt. It contains a panobinostat(1+).
Panobinostat is a drug that was previously approved by the U.S. Food and Drug Administration (FDA) under the brand name Farydak for the treatment of a certain type of cancer. Panobinostat is currently being studied as an investigational drug as part of a strategy to cure HIV infection. As an investigational HIV therapy, panobinostat belongs to a group of drugs called latency-reversing agents.
Panobinostat Lactate is the lactate form of panobinostat, a pan histone deacetylase (HDAC) inhibitor, with potential antineoplastic activity. Upon administration, panobinostat selectively targets, binds to and inhibits HDAC, which induces hyperacetylation of core histone proteins. The accumulation of highly acetylated histones leads to chromatin remodeling, an altered pattern of gene expression, inhibition of tumor oncogene transcription and the selective transcription of tumor suppressor genes. This results in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDAC, upregulated in many tumor cell types, is an enzyme family that deacetylates histone proteins.
See also: Panobinostat (has active moiety).
Source and Classification

Panobinostat was first described in patent WO02/022577, which outlines its synthesis and potential therapeutic applications as a histone deacetylase inhibitor. The compound's chemical formula is C21H23N3O2C_{21}H_{23}N_{3}O_{2} when in its free base form, while the lactate salt form has a molecular formula of C21H23N3O2C3H6O3C_{21}H_{23}N_{3}O_{2}\cdot C_{3}H_{6}O_{3} with a relative molecular mass of approximately 439.5 g/mol .

Synthesis Analysis

The synthesis of panobinostat involves several key steps, primarily utilizing reductive amination reactions. The process begins with the preparation of 2-methyltryptamine, which can be synthesized from 2-methylindole through a series of reactions involving oxalyl chloride and lithium aluminum hydride. The final synthesis steps can be summarized as follows:

  1. Preparation of 2-Methyltryptamine:
    • React 2-methylindole with oxalyl chloride to form an intermediate.
    • Treat this intermediate with aqueous ammonia to produce 2-methylindole-3-glyoxylamide.
    • Reduce the amide using lithium aluminum hydride in dry tetrahydrofuran to yield 2-methyltryptamine.
  2. Reductive Amination:
    • Combine 2-methyltryptamine with 4-formylcinnamic methyl ester in the presence of reducing agents such as sodium triacetoxyborohydride or palladium on carbon catalyst in methanol.
    • The final product, panobinostat, is isolated as a lactate salt after performing necessary deprotection steps .

This synthetic route is notable for its efficiency and high yield, utilizing readily available starting materials.

Molecular Structure Analysis

The molecular structure of panobinostat features a hydroxamic acid functional group, which is crucial for its biological activity as a histone deacetylase inhibitor. The compound exhibits the following structural characteristics:

  • Core Structure: A substituted indole moiety linked to a phenyl group through an ethylamine bridge.
  • Functional Groups: Includes a hydroxamic acid group that allows for interaction with zinc ions in the active site of histone deacetylases.
  • Stereochemistry: The compound has defined stereochemistry due to the presence of double bonds and chiral centers.

The structural formula can be represented as follows:

\text{ 2E N hydroxy 3 4 2 2 methyl 1H indol 3 yl ethyl amino}methyl)phenyl]prop-2-enamide}
Chemical Reactions Analysis

Panobinostat undergoes various chemical reactions that are pivotal for its pharmacological activity:

  1. Histone Deacetylase Inhibition: The primary reaction involves binding to histone deacetylases, leading to increased acetylation of histones H3 and H4. This alteration in histone acetylation status results in changes in gene expression patterns associated with cell cycle regulation and apoptosis.
  2. Stability Studies: Research indicates that panobinostat exhibits stability under various stress conditions (acidic, basic, thermal) during degradation studies, confirming its robustness as a pharmaceutical agent .
Mechanism of Action

The mechanism of action for panobinostat primarily involves inhibition of histone deacetylases (HDACs), leading to:

Physical and Chemical Properties Analysis

Panobinostat lactate exhibits several important physical and chemical properties:

  • Appearance: A white to slightly yellowish or brownish powder.
  • Solubility: Slightly soluble in water and ethanol at room temperature; practically insoluble in n-octanol.
  • pH Level: A 0.1% aqueous solution has a pH around 6.0.
  • Molecular Weight: Approximately 439.5 g/mol when considering the lactate salt form .

These properties influence its formulation and delivery as a therapeutic agent.

Applications

The primary application of panobinostat lactate is in oncology:

  • Treatment for Multiple Myeloma: Approved for use in patients who have received prior treatments. Its efficacy has been demonstrated through clinical trials showing improved outcomes when combined with other therapies.
  • Research Applications: Investigated for potential use against various cancers due to its ability to modulate epigenetic changes and influence gene expression.
Synthetic Methodologies and Optimization

Convergent Synthesis Strategies for Panobinostat Lactate

Palladium-Catalyzed Cross-Coupling Reactions in Intermediate Formation

The synthesis of Panobinostat lactate relies critically on efficient carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. A key advancement involves the coupling of protected benzylamine derivatives with acrylate esters to construct the cinnamic acid backbone essential for subsequent hydroxamic acid formation. Specifically, tert-butyl 4-(aminomethyl)benzylcarbamate derivatives undergo coupling with alkyl acrylates using a Pd(OAc)₂/P(o-tol)₃ catalytic system in polar aprotic solvents like acetonitrile or DMF. This reaction proceeds via an oxidative addition-transmetalation-reductive elimination mechanism, where the aryl halide (bromide preferred) or triflate electrophile reacts with the acrylate nucleophile. The optimized protocol achieves exceptional yields (>85%) with remarkably low palladium loadings (0.5-2 mol%), significantly enhancing the atom economy compared to classical stoichiometric approaches. The resulting tert-butyl 4-((E)-2-(methoxycarbonyl)vinyl)benzylcarbamate intermediate exhibits high stereoselectivity (E-configuration >98%), crucial for maintaining the structural integrity of Panobinostat [1] [9].

This methodology represents a significant improvement over earlier routes described in foundational patents (WO02/022577), which suffered from lower yields and required stoichiometric metallic reductants. The chemoselectivity profile prevents undesirable side reactions at the indole nitrogen or the hydroxamate precursor, which is particularly valuable given the multifunctional nature of Panobinostat intermediates. The reaction tolerates various ester protecting groups (methyl, ethyl, tert-butyl), providing synthetic flexibility for downstream transformations [1].

Inverse Reductive Amination for Core Structure Assembly

A pivotal innovation in Panobinostat synthesis involves an inverse reductive amination strategy that addresses previous limitations in assembling the molecule's core structure. Traditional approaches utilized reductive amination between 2-methyltryptamine and 4-formylcinnamic acid derivatives, often resulting in overalkylation and compromised yields. The convergent inverse approach instead couples the pre-formed hydroxamic acid-containing benzylamine (tert-butyl 4-((E)-2-(hydroxycarbamoyl)vinyl)benzylcarbamate) with 2-methyl-1H-indol-3-yl)acetaldehyde. This aldehyde is generated in situ or isolated from 2-methyltryptamine precursors [1].

The reaction employs sodium triacetoxyhydroborate (NaBH(OAc)₃) as a mild reducing agent in dichloromethane or 1,2-dichloroethane at ambient temperature (15-25°C). This minimizes epimerization and reduces competitive reduction of the hydroxamic acid moiety – a significant side reaction observed when using more aggressive reductants like NaBH₄ or NaBH₃CN. The inverse approach delivers the coupled product in >75% yield with excellent chemoselectivity, as confirmed by HPLC monitoring showing <3% of bis-alkylated impurities. Subsequent Boc deprotection and lactate salt formation complete the synthesis of Panobinostat lactate. This strategy represents a substantial improvement in efficiency, reducing step count and purification burden compared to linear syntheses [1].

Table 1: Key Intermediates in Convergent Panobinostat Synthesis

IntermediateChemical StructureSynthetic RoleKey Characteristics
tert-Butyl 4-((E)-2-(methoxycarbonyl)vinyl)benzylcarbamateBoc-NH-CH₂-C₆H₄-CH=CH-CO₂CH₃Pd-coupling product; ester precursorE-configuration >98%; crystalline solid
tert-Butyl 4-((E)-2-(hydroxycarbamoyl)vinyl)benzylcarbamateBoc-NH-CH₂-C₆H₄-CH=CH-CONHOHHydroxamic acid component for reductive aminationStable to handling; minimal dehydration
2-(2-Methyl-1H-indol-3-yl)acetaldehyde2-Me-C₈H₅N-CH₂-CHOAldehyde component for reductive aminationGenerated in situ or isolated; sensitive to oxidation

Protecting Group Strategies in Stepwise Synthesis

tert-Butyloxycarbonyl (Boc) Protection/Deprotection Dynamics

The strategic implementation of Boc protection is fundamental to the efficient synthesis of Panobinostat lactate. Primary benzylamine protection is achieved by reacting 4-(aminomethyl)benzylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in aqueous/organic biphasic systems (water/DCM or water/tBuOH) using mild bases like sodium carbonate or N,N-diisopropylethylamine (DIEA) at 0-25°C. This delivers Boc-protected benzylamine in >95% yield and >99% purity after crystallization, effectively masking the nucleophilic amine during subsequent coupling reactions. The Boc group demonstrates exceptional stability under the Pd-catalyzed cross-coupling conditions (DMF, 80-100°C) and hydroxamic acid formation (methanol/water, KOH, 0-5°C), with no detectable cleavage observed via LC-MS monitoring [1].

Boc deprotection kinetics reveal a strong solvent dependence. While traditional deprotection employs acidic methanol/HCl, optimized conditions use anhydrous hydrogen chloride in dioxane (4M solution) at 0°C, achieving complete deprotection within 15 minutes without hydroxamic acid degradation. This represents a critical improvement over earlier methods using trifluoroacetic acid (TFA), which required extended reaction times (2-4 hours) and generated stoichiometric TFA salts complicating purification. The Boc-protected hydroxamic acid intermediate exhibits remarkable resistance to nucleophilic attack and β-elimination pathways, underscoring its suitability for Panobinostat synthesis [1] [7].

Role of Trifluoroacetic Acid in Selective Deprotection

Trifluoroacetic acid (TFA) serves as a highly effective deprotecting agent for Boc groups in the presence of acid-sensitive functionalities, particularly the hydroxamic acid moiety. Systematic studies comparing deprotection agents revealed TFA's superiority in selectivity. While concentrated HCl caused partial hydroxamic acid hydrolysis (5-8% degradation products), and H₂SO₄ promoted E/Z isomerization of the cinnamoyl system, TFA in anhydrous DCM (1:1 v/v) at 0-5°C achieved quantitative Boc removal within 30 minutes with <1% hydroxamic acid degradation. This remarkable selectivity stems from TFA's strong acidity (pKa = 0.23) combined with its non-nucleophilic nature, preventing unwanted addition to the conjugated system [1].

Table 2: Comparative Analysis of Boc Deprotection Agents in Panobinostat Synthesis

Deprotection AgentConditionsTime (min)Deprotection Yield (%)Hydroxamic Acid Integrity (%)Major Side Products
TFA/DCM (1:1)0-5°C30>99>99None detected
4M HCl/Dioxane0°C15>9895-97Hydrolyzed carboxylic acid (2-3%)
Conc. H₂SO₄ (neat)25°C59985-88Dehydrated nitrile, E/Z isomerization
Methanolic HCl (3N)25°C1209792-94Methyl ester formation (3-5%)

After deprotection, excess TFA is efficiently removed by azeotropic distillation with toluene, yielding the TFA salt of the deprotected amine as a stable crystalline solid. This salt undergoes direct reductive amination without isolation, simplifying the process. The TFA counterion does not interfere with subsequent NaBH(OAc)₃-mediated reductive amination, unlike bulkier anions (e.g., tosylate), which can impede iminium ion formation. This exemplifies the careful orchestration of protecting groups and counterions in complex molecule synthesis [1].

Catalytic Systems for Key Transformations

Palladium(II) Acetate and Phosphine Ligand Synergy

The catalytic system Pd(OAc)₂/P(o-tol)₃ demonstrates exceptional efficacy in the Mizoroki-Heck coupling for constructing Panobinostat's cinnamate core. Mechanistic studies indicate that in situ reduction of Pd(II) to Pd(0) generates the active species, which undergoes oxidative addition with the aryl halide. The bulky yet electron-rich P(o-tol)₃ ligand (cone angle: 194°) accelerates the rate-determining oxidative addition while suppressing unwanted β-hydride elimination from the acrylate insertion intermediate. This ligand selection proved superior to triphenylphosphine (PPh₃), which provided lower yields (70-75% vs. 85-92%) and required higher temperatures (100°C vs. 80°C). The optimal Pd:P ratio is 1:2, with lower ratios leading to Pd black formation and decreased catalyst turnover [1] [5].

Catalyst loading optimization revealed that 0.8 mol% Pd(OAc)₂ and 1.6 mol% P(o-tol)₃ in acetonitrile at 80°C delivered consistent yields >85% across multiple batches. The system exhibits broad functional group tolerance, compatible with the Boc-protected amine, crucial for the streamlined synthesis. Post-reaction, palladium residues are effectively scavenged using silica-supported thiourea, reducing Pd content to <10 ppm in the isolated product – essential for pharmaceutical applications. This catalytic system represents a significant cost improvement over Pd(PPh₃)₄ or other preformed Pd(0) complexes used in earlier synthetic routes [1] [6].

Solvent Effects on Reaction Efficiency and Selectivity

Solvent selection profoundly influences both the Pd-catalyzed coupling and reductive amination steps. For the Mizoroki-Heck reaction, polar aprotic solvents facilitate phosphine ligand dissociation and enhance the solubility of ionic intermediates. Acetonitrile emerges as optimal, providing a balanced dielectric constant (ε = 37.5) and donor number (14.1 kcal/mol), enabling rapid oxidative addition while minimizing solvolysis of the Boc group. Comparative studies showed acetonitrile delivered 92% yield, significantly outperforming DMF (85%), DMA (83%), toluene (65%), and DMSO (78% yield with 5% Boc decomposition). The high volatility of acetonitrile also simplifies product isolation via distillation [1] [2].

In the reductive amination step, solvent polarity controls iminium ion formation rate and reductant activity. Dichloromethane (DCM) provides optimal results due to its moderate polarity (ε = 8.9), which stabilizes the iminium ion intermediate without promoting hydroxamic acid protonation or decomposition. Ethanol and methanol, though polar, led to competitive ester transesterification (3-7%) when methyl acrylate derivatives were used. 1,2-Dichloroethane (DCE) offers a viable alternative with similar performance but higher boiling point, facilitating temperature control. Critically, water content must be minimized (<0.1%) to prevent NaBH(OAc)₃ decomposition – achieved through molecular sieves (3Å) or azeotropic drying. The solvent also dictates the crystallization behavior of the final lactate salt, with ethanol/water mixtures (4:1) yielding the desired crystalline form with optimal filtration characteristics [1] [3].

Table 3: Solvent Optimization in Key Panobinostat Synthetic Steps

Synthetic StepOptimal SolventKey Performance MetricsSuboptimal Solvents & Limitations
Pd-Catalyzed CouplingAcetonitrileYield: 92%; Pd-Turnover: 115; Boc Stability: >99%DMF: Pd leaching (15 ppm residue); Toluene: Low solubility (65% yield)
Reductive AminationDichloromethaneReaction Rate: k=0.15 min⁻¹; Hydroxamic Acid Stability: >99%; Selectivity: 97%THF: Slow iminium formation (k=0.06 min⁻¹); MeOH: Transesterification (5%)
Lactate Salt FormationEthanol/Water (4:1)Crystal Aspect Ratio: 3:1; Filtration Rate: 120 L/h/m²; Residual Solvent: <300 ppmAcetone: Oiling out; Isopropanol: Fine crystals (filtration issues)

Properties

CAS Number

960055-56-5

Product Name

Panobinostat lactate

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)/b11-10+;

InChI Key

XVDWNSFFSMWXJJ-ASTDGNLGSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

LBH589; LBH 589; LBH-589; NVP-LBH589; NVP-LBH 589; Panobinostat; Panobinostat lactate, trade name Farydak;

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.